2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide
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Description
2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H20ClNO4S and its molecular weight is 405.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Several studies focus on the synthesis and characterization of compounds related to the query compound, demonstrating the versatility of reactions involving furan and thiophene derivatives. For example, the synthesis and antimicrobial activity of some Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes have been explored, highlighting the importance of these compounds in developing potential antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013). Additionally, the condensation of furan and thiophene derivatives with nitro-substituted CH acids to produce geminally activated nitro dienes offers insights into novel synthetic pathways (Baichurin, Reshetnikov, Sergeev, Aboskalova, & Makarenko, 2019).
Antimicrobial and Antioxidant Activities
Research on the antimicrobial and antioxidant activities of related compounds is prevalent. Schiff bases and their complexes have shown notable activity against various bacterial strains, indicating the potential of these compounds in medicinal chemistry (Altundas, Sarı, Çolak, & Öğütcü, 2010). Similarly, the design and synthesis of thiazolopyrimidine derivatives have demonstrated antinociceptive and anti-inflammatory properties, suggesting their use in developing pain relief and anti-inflammatory drugs (Selvam, Karthik, Palanirajan, & Ali, 2012).
Photoinduced Reactions
The use of photoinduced reactions to create highly functionalized polyheterocyclic compounds from furan and thiophene derivatives underlines the compound's role in organic synthesis. These reactions enable the formation of complex structures without the need for transition metals or oxidants, showcasing the utility of these compounds in synthesizing novel organic materials (Zhang et al., 2017).
Enzymatic Resolution
The compound's derivatives have also been explored in enzymatic resolutions, demonstrating their applicability in chiral synthesis and the pharmaceutical industry. For instance, the immobilization techniques to improve lipase properties for the kinetic resolution of 3-aryl-3-hydroxy esters indicate the potential for manufacturing enantiomerically pure compounds (Brem et al., 2012).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4S/c1-19(2,26-15-9-7-14(21)8-10-15)18(23)22-13-20(24,16-5-3-11-25-16)17-6-4-12-27-17/h3-12,24H,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBKVLFRIHOCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=CC=CO1)(C2=CC=CS2)O)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide |
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